

Application Notes and Protocols for Studying Intracellular Calcium Signaling with Cyclopiazonic Acid

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Compound of Interest

Compound Name: Cyclopiazonic Acid

Cat. No.: B7881346

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Introduction

Cyclopiazonic Acid (CPA) is a mycotoxin produced by various species of *Aspergillus* and *Penicillium* fungi[1][2]. In the field of cell biology and pharmacology, CPA is a widely utilized tool due to its specific, reversible, and cell-permeable inhibitory action on the Sarco/Endoplasmic Reticulum Ca^{2+} -ATPase (SERCA) pumps[3][4]. SERCA pumps are crucial for maintaining the low cytosolic calcium concentrations characteristic of resting cells by actively transporting Ca^{2+} ions from the cytosol into the lumen of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR)[5]. By inhibiting SERCA, CPA provides a reliable method to manipulate intracellular calcium stores, making it an invaluable compound for investigating the intricate dynamics of intracellular calcium signaling.

This document provides detailed application notes and protocols for the use of **Cyclopiazonic Acid** in studying intracellular calcium signaling.

Mechanism of Action

CPA specifically targets and inhibits all isoforms of the SERCA pump. It binds to the enzyme and locks it in an E2-like conformational state, which prevents the binding of ATP and the

subsequent translocation of Ca^{2+} ions across the ER/SR membrane[1][6]. This inhibition of Ca^{2+} reuptake leads to two primary consequences:

- **Depletion of Intracellular Calcium Stores:** The passive leak of Ca^{2+} from the ER/SR into the cytosol is no longer counteracted by SERCA-mediated uptake, leading to a gradual depletion of these internal calcium stores[7][8].
- **Elevation of Cytosolic Calcium:** The net efflux of Ca^{2+} from the ER/SR results in a transient or sustained increase in the cytosolic free calcium concentration ($[\text{Ca}^{2+}]_i$)[5][9][10].
- **Activation of Store-Operated Calcium Entry (SOCE):** The depletion of ER/SR calcium stores is sensed by stromal interaction molecules (STIMs) in the ER membrane, which then translocate and activate Orai channels in the plasma membrane. This activation results in a sustained influx of extracellular calcium into the cell, a process known as store-operated calcium entry (SOCE)[1][11].

The effects of CPA are reversible, with cellular function typically restoring within a few days of its removal[1].

Data Presentation

The following tables summarize quantitative data from various studies that have utilized **Cyclopiazonic Acid** to modulate intracellular calcium signaling.

Table 1: Inhibitory and Effective Concentrations of **Cyclopiazonic Acid**

Parameter	Value	Cell/System Type	Reference
IC ₅₀ for SERCA Inhibition	0.6 μ M	Sarcoplasmic Reticulum	[4]
EC ₅₀ for [Ca ²⁺] _i Rise	10 μ M	Madin Darby Canine Kidney (MDCK) Cells	[12]
Effective Concentration for Maximal SERCA Inhibition	20 μ M	Endothelial Cells	[7]
Effective Concentration for Store Depletion	5 μ M	Bovine Airway Smooth Muscle Cells	[9] [10]
Effective Concentration for Vasorelaxation Studies	10 μ M	Mesenteric Arteries	[11]

Table 2: CPA-Induced Changes in Intracellular Calcium Concentration ([Ca²⁺]_i)

Cell Type	CPA Concentration	Basal $[Ca^{2+}]_i$	Peak $[Ca^{2+}]_i$	Sustained $[Ca^{2+}]_i$	Reference
Bovine Airway Smooth Muscle Cells	5 μ M	166 \pm 11 nM	671 \pm 100 nM	236 \pm 19 nM	[9] [10]
Human Umbilical Vein Endothelial Cells (HUVEC)	10 μ M	Not specified	Marked increase	Not specified	[11]
Madin Darby Canine Kidney (MDCK) Cells	50 μ M	Not specified	50% reduction in response upon removal of external Ca^{2+}	Not specified	[12]
HL-60 Cells	Not specified	Not specified	Depletion of agonist-sensitive stores	Activation of divalent cation influx	[8]

Experimental Protocols

The following are detailed protocols for common experiments involving the use of **Cyclopiazonic Acid** to study intracellular calcium signaling.

Protocol 1: Measurement of CPA-Induced Changes in Resting $[Ca^{2+}]_i$ using Fluorescence Microscopy

This protocol describes how to measure the effect of CPA on the basal intracellular calcium concentration in cultured cells using a fluorescent calcium indicator like Fura-2 AM.

Materials:

- Cultured cells grown on glass coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Anhydrous DMSO
- HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM D-glucose, pH 7.4
- **Cyclopiazonic Acid** (CPA) stock solution (e.g., 10 mM in DMSO)
- Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter) and a perfusion system.

Procedure:

- Cell Preparation:
 - Plate cells on glass coverslips and grow to the desired confluency.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution: Mix 1 μ L of 1 mM Fura-2 AM in DMSO with 1 μ L of 20% Pluronic F-127 in DMSO. Add this mixture to 1 mL of HBS for a final Fura-2 AM concentration of 1 μ M.
 - Aspirate the culture medium from the coverslips and wash once with HBS.
 - Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the AM ester for at least 15 minutes.

- Microscopy and Data Acquisition:
 - Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
 - Continuously perfuse the cells with HBS at a constant rate.
 - Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and collect the emitted fluorescence at 510 nm.
 - Record the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.
 - Establish a stable baseline recording of the F340/F380 ratio for several minutes.
- Application of CPA:
 - Prepare the desired final concentration of CPA in HBS from the stock solution. For example, to make a 10 μ M CPA solution, add 1 μ L of the 10 mM stock to 1 mL of HBS.
 - Switch the perfusion to the CPA-containing HBS and continue recording the F340/F380 ratio to observe the CPA-induced rise in $[Ca^{2+}]_i$.
- Data Analysis:
 - The F340/F380 ratio can be converted to absolute $[Ca^{2+}]_i$ values using the Grynkiewicz equation if calibration is performed.
 - Quantify the basal $[Ca^{2+}]_i$, the peak $[Ca^{2+}]_i$ reached after CPA application, and the level of the sustained plateau.

Protocol 2: Investigation of Store-Operated Calcium Entry (SOCE) using CPA

This protocol is designed to determine the contribution of extracellular calcium influx via SOCE to the overall CPA-induced calcium signal.

Materials:

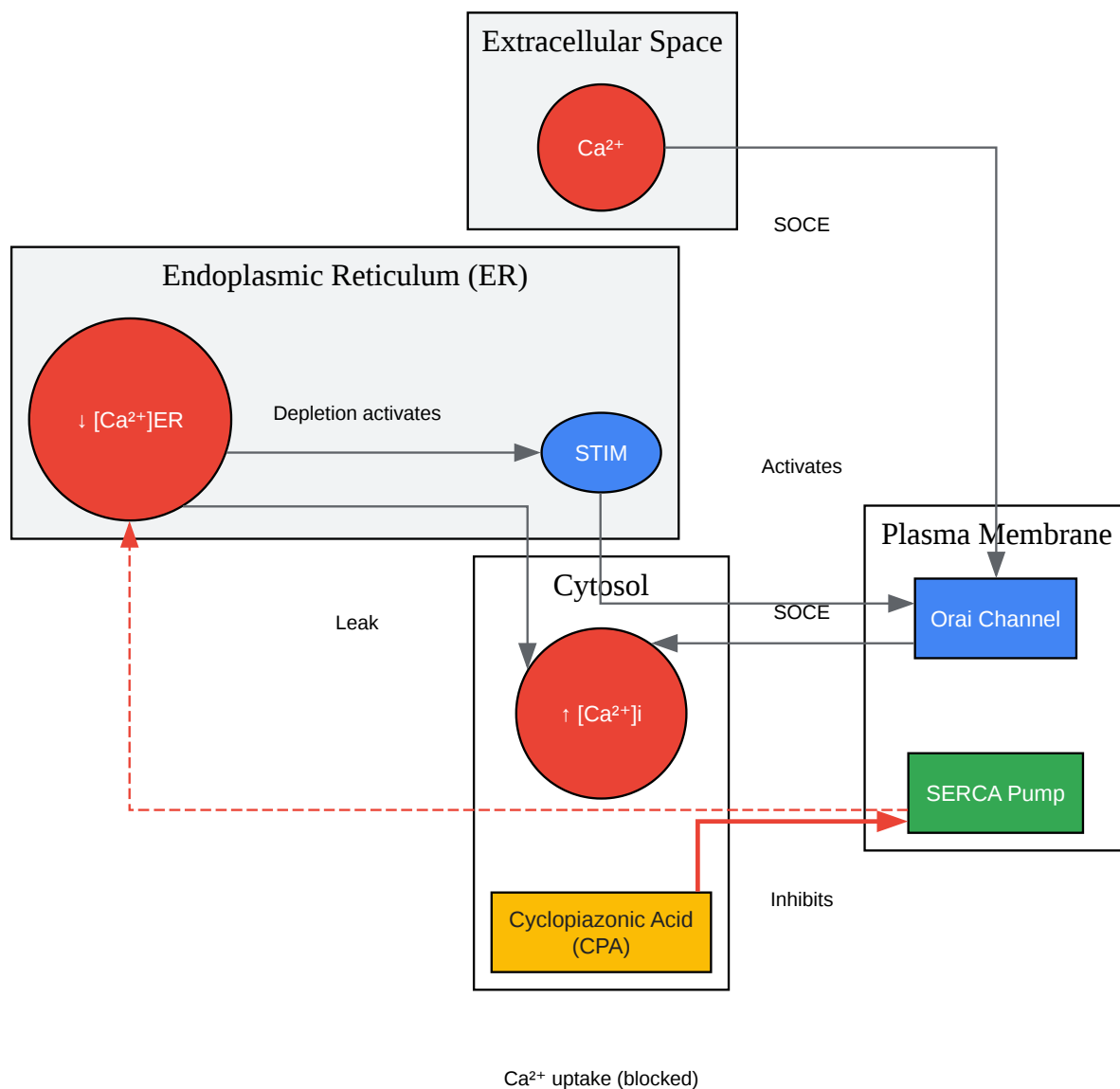
- Same as Protocol 1, with the addition of:
- Ca^{2+} -free HBS: Same composition as HBS but omitting CaCl_2 and adding 1 mM EGTA.

Procedure:

- Cell Preparation and Dye Loading:
 - Follow steps 1 and 2 from Protocol 1.
- Microscopy and Baseline in Ca^{2+} -containing buffer:
 - Mount the coverslip and perfuse with normal HBS (containing 2 mM CaCl_2).
 - Establish a stable baseline recording of the F340/F380 ratio.
- CPA application in Ca^{2+} -free buffer:
 - Switch the perfusion to Ca^{2+} -free HBS for 2-3 minutes to chelate any residual extracellular calcium.
 - While still in Ca^{2+} -free HBS, apply CPA at the desired concentration. This will induce a transient increase in $[\text{Ca}^{2+}]_i$ due solely to the release of calcium from intracellular stores.
- Re-addition of extracellular Ca^{2+} to measure SOCE:
 - After the $[\text{Ca}^{2+}]_i$ has returned to or near the baseline, switch the perfusion back to the normal HBS (containing 2 mM CaCl_2) while still in the presence of CPA.
 - The subsequent rise in the F340/F380 ratio represents the influx of extracellular calcium through store-operated channels (SOCE).
- Data Analysis:
 - Quantify the peak of the initial transient $[\text{Ca}^{2+}]_i$ rise in Ca^{2+} -free conditions (store release).
 - Quantify the magnitude and rate of the secondary $[\text{Ca}^{2+}]_i$ rise upon re-addition of extracellular Ca^{2+} (SOCE).

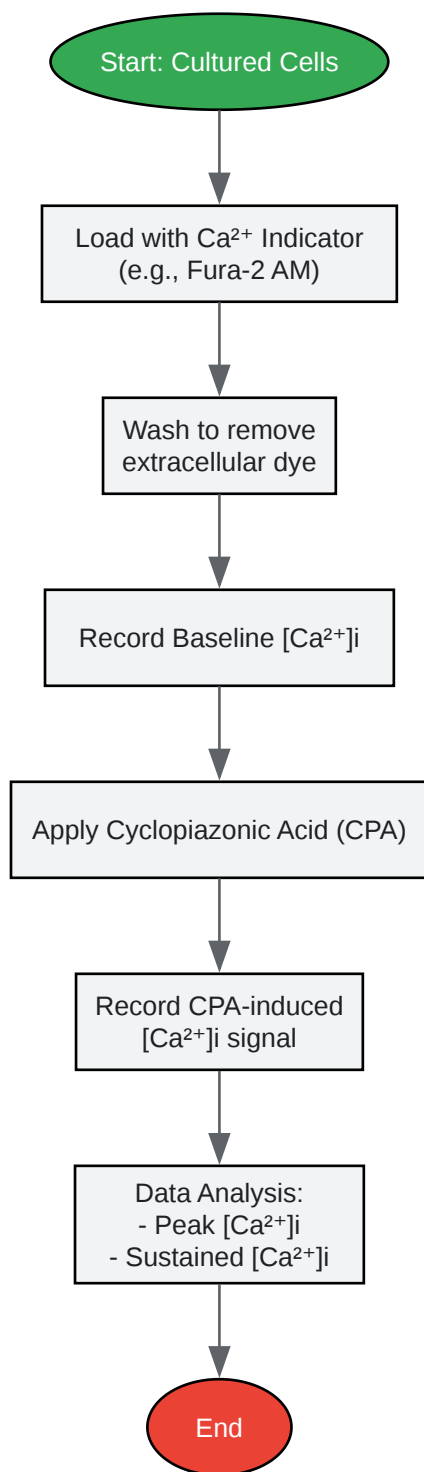
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **Cyclopiazonic Acid** in studying intracellular calcium signaling.



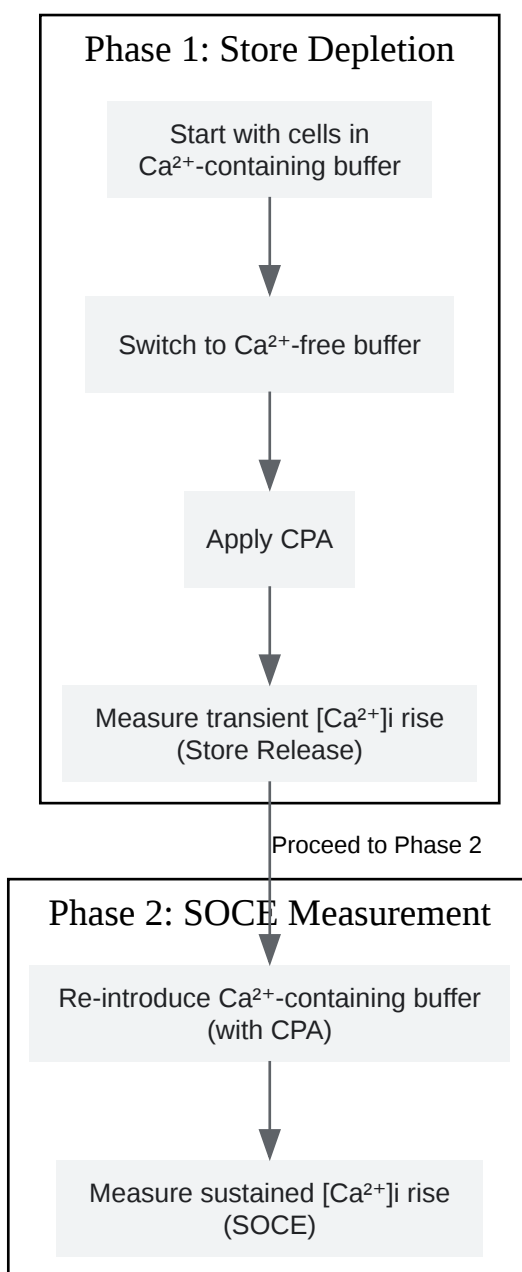
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Caption: Mechanism of action of **Cyclopiazonic Acid** (CPA).



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Caption: General experimental workflow for measuring CPA effects.



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Caption: Logical flow of a store-operated calcium entry (SOCE) experiment.

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